molecular formula C19H20N2O6 B7048553 2-[[2-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetyl]amino]-2-phenylpropanoic acid

2-[[2-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetyl]amino]-2-phenylpropanoic acid

Cat. No.: B7048553
M. Wt: 372.4 g/mol
InChI Key: VQKJMRWTWYUWOI-UHFFFAOYSA-N
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Description

2-[[2-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetyl]amino]-2-phenylpropanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a dioxoisoindole moiety, an epoxy ring, and a phenylpropanoic acid backbone, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetyl]amino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-19(18(25)26,10-5-3-2-4-6-10)20-13(22)9-21-16(23)14-11-7-8-12(27-11)15(14)17(21)24/h2-6,11-12,14-15H,7-9H2,1H3,(H,20,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKJMRWTWYUWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)CN2C(=O)C3C4CCC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetyl]amino]-2-phenylpropanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the dioxoisoindole intermediate, which is then subjected to epoxidation to introduce the epoxy ring. The subsequent steps involve the acylation of the intermediate with phenylpropanoic acid derivatives under controlled conditions, such as using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, including recrystallization and chromatography, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetyl]amino]-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[[2-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetyl]amino]-2-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, coatings, and polymers due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[[2-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetyl]amino]-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The epoxy ring and dioxoisoindole moiety are key structural elements that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
  • 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
  • 3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid

Uniqueness

2-[[2-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetyl]amino]-2-phenylpropanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an epoxy ring and a dioxoisoindole moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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